molecular formula C14H12ClNO B265905 2-(3-chlorophenyl)-N-phenylacetamide

2-(3-chlorophenyl)-N-phenylacetamide

Cat. No.: B265905
M. Wt: 245.7 g/mol
InChI Key: DOIBYDHHPCBORR-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-phenylacetamide is a substituted acetamide featuring a 3-chlorophenyl group attached to the acetamide backbone. This compound belongs to a broader class of N-phenylacetamides, which are widely studied for their diverse pharmacological and chemical properties. The 3-chlorophenyl substitution introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.7 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H12ClNO/c15-12-6-4-5-11(9-12)10-14(17)16-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17)

InChI Key

DOIBYDHHPCBORR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Impact of Heterocyclic Modifications

  • Thiadiazole and Oxadiazole Derivatives :

    • 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide () and N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide () incorporate heterocyclic moieties that enhance metabolic stability and target specificity. These modifications contrast with the simpler acetamide structure of the target compound, which may exhibit faster metabolic clearance .
  • Chromane-Based Analogs :

    • Derivatives like 2-(4-oxochroman-3-yl)-N-phenylacetamide () demonstrate how fused ring systems (e.g., chroman-4-one) influence physical properties such as melting points and solubility. The 3-chlorophenyl group in the target compound likely reduces polarity compared to chromane derivatives, affecting its pharmacokinetics .

Substituent Position and Electronic Effects

  • Chlorine Position: N-(3-Chlorophenyl)-2-phenoxyacetamide () and N-(2-chlorophenyl)-2-[(3-chloro-2-methylphenyl)amino]acetamide () highlight the importance of chlorine substitution position. The 3-chloro configuration in the target compound may optimize steric interactions with biological targets compared to 2- or 4-chloro isomers, as seen in improved binding affinities in related studies .
  • Electron-Withdrawing Groups: N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide () and 2-amino-N-(3-chlorophenyl)-2-cyanoacetamide () incorporate cyano or acetyl groups, which increase electrophilicity and reactivity. The 3-chlorophenyl group in the target compound provides moderate electron withdrawal, balancing stability and reactivity .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Activities Reference
2-(3-Chlorophenyl)-N-phenylacetamide C₁₄H₁₂ClNO 245.71 3-Chlorophenyl, acetamide N/A (Base compound) -
2-(Benzhydrylsulfinyl)-N-(3-ClPh)acetamide C₂₁H₁₇ClN₂O₂S 396.89 Sulfinyl, 3-ClPh Antidepressant-like activity
N-(3-ClPh)-2-(5-(3-FPh)-1,2,4-oxadiazole)acetamide C₁₆H₁₁ClFN₃O₂ 331.73 Oxadiazole, 3-ClPh Enhanced metabolic stability
2-Amino-N-(3-ClPh)-2-cyanoacetamide C₉H₇ClN₃O 214.63 Cyano, 3-ClPh High reactivity, potential toxicity

Spectroscopic Data:

  • NMR Shifts : Chromane-based analogs () show distinct ¹H-NMR signals (e.g., δ 2.80–3.20 ppm for methylene protons), whereas the target compound’s simpler structure may exhibit sharper singlet peaks for the acetamide group .
  • Mass Fragmentation : Heterocyclic derivatives (e.g., thiadiazoles in ) display unique fragmentation patterns due to sulfur and nitrogen content, contrasting with the chlorine isotope patterns expected in the target compound .

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